2-Amino-4-isopropoxybenzoic acid
Description
2-Amino-4-(isopropoxycarbonyl)phenylboronic Acid Hydrochloride (CAS: 1150114-64-9) is a boronic acid derivative with a molecular formula of C₁₀H₁₄BNO₄·HCl and a molecular weight of 259.4944 g/mol. Structurally, it features:
- A boronic acid group (-B(OH)₂) at the phenyl ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- An amino group (-NH₂) at the 2-position, which can serve as a reactive site for further functionalization.
- An isopropoxycarbonyl group (-O-CO-O-iPr) at the 4-position, contributing steric bulk and influencing solubility .
This compound is primarily used in pharmaceutical and materials science research as a building block for synthesizing complex organic molecules.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
KTZDGVKBSMLMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-nitrobenzoic acid with iodopropane in the presence of potassium carbonate (K2CO3) to form the intermediate isopropyl 2-isopropoxy-4-nitrobenzoate. This intermediate is then hydrolyzed using 45% sodium hydroxide (NaOH) in a tetrahydrofuran-ethanol (THF-EtOH) mixture at 80°C to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to form amino derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halides (e.g., bromine) and bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce various amino-substituted benzoic acids.
Scientific Research Applications
2-Amino-4-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isopropoxy group may influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
The following table compares key structural and functional attributes of 2-Amino-4-(isopropoxycarbonyl)phenylboronic Acid Hydrochloride with three analogous compounds from the provided evidence:
| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 2-Amino-4-(isopropoxycarbonyl)phenylboronic Acid HCl | 1150114-64-9 | C₁₀H₁₄BNO₄·HCl | 2-NH₂, 4-O-CO-O-iPr, boronic acid | 259.49 | Suzuki couplings; drug intermediate synthesis |
| (4-CBZ-AMINOPHENYL)BORONIC ACID | 192804-36-7 | C₁₄H₁₄BNO₄ | 4-NH-CBZ (carbobenzyloxy), boronic acid | 283.08 | Peptide/protected amine synthesis |
| (4-BOC-AMINOPHENYL)BORONIC ACID | 380430-49-9 | C₁₁H₁₆BNO₄ | 4-NH-BOC (tert-butyloxycarbonyl), boronic acid | 253.06 | Stabilized amine intermediates; organic electronics |
| (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | 774530-27-7 | C₈H₁₀BNO₄ | 2-NH₂, 4-O-CO-OCH₃, boronic acid | 210.98 | Small-molecule library synthesis |
Structural and Functional Analysis
Substituent Effects on Reactivity: The isopropoxycarbonyl group in the target compound introduces greater steric hindrance compared to the methoxycarbonyl group in CAS 774530-27-5. This reduces reaction rates in sterically sensitive reactions like Suzuki couplings but enhances selectivity . Protective Groups: Compounds with BOC (CAS 380430-49-9) and CBZ (CAS 192804-36-7) groups are more stable under basic conditions, making them suitable for multi-step syntheses. In contrast, the unprotected amino group in the target compound allows direct derivatization but requires careful handling to avoid oxidation .
Solubility and Stability: The hydrochloride salt form of the target compound improves water solubility compared to non-ionic analogs like CAS 774530-27-6. BOC-protected derivatives exhibit superior thermal stability due to the inert tert-butyl group, whereas CBZ-protected analogs may degrade under hydrogenation conditions .
Applications in Synthesis :
- The target compound’s isopropoxycarbonyl group is advantageous in prodrug design, where ester hydrolysis can release active metabolites.
- Methoxycarbonyl -containing analogs (CAS 774530-27-7) are preferred in high-throughput screening due to their lower molecular weight and simpler purification .
Biological Activity
2-Amino-4-isopropoxybenzoic acid is an organic compound with significant pharmaceutical potential due to its unique structural features, including an amino group and an isopropoxy group attached to a benzoic acid framework. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 197.22 g/mol. The compound's structure is characterized by:
- Amino Group : Positioned ortho to the carboxylic acid, enhancing its reactivity.
- Isopropoxy Group : Located at the para position, influencing solubility and hydrophobic interactions.
These functional groups contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the isopropoxy group may enhance its hydrophobic interactions. This dual functionality allows for modulation of enzyme activity and receptor binding, leading to various pharmacological effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of benzoic acid derivatives, including this compound. These studies indicate that certain concentrations can induce cell death in cancer cell lines while showing minimal toxicity in normal fibroblasts .
Study 1: Inhibition of Inflammatory Pathways
A study focused on the anti-inflammatory effects of benzoic acid derivatives found that this compound significantly reduced the activity of key inflammatory enzymes in cell-based assays. The compound was tested at various concentrations (1 μg/mL and 10 μg/mL), demonstrating a dose-dependent inhibition of inflammatory markers without cytotoxicity .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed against several cancer cell lines (Hep-G2 and A2058). Results indicated that at concentrations below 10 μg/mL, the compound exhibited less than 5% growth inhibition, suggesting a favorable therapeutic window for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino and isopropoxy groups | Anti-inflammatory, antimicrobial |
| 2-Amino-4-nitrobenzoic acid | Amino and nitro groups | Antimicrobial, cytotoxic |
| 4-Isopropoxybenzoic acid | Isopropoxy group only | Limited biological activity reported |
The presence of both an amino and an isopropoxy group in this compound enhances its solubility and reactivity compared to similar compounds, potentially leading to improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
